TP-238

Overview

Description

TP-238 is a chemical probe specifically designed to target the bromodomains of cat eye syndrome chromosome region, candidate 2 (CECR2) and bromodomain PHD finger transcription factor (BPTF). This compound is significant in the study of epigenetics and chromatin biology due to its high selectivity and potency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-238 involves multiple steps, including the formation of a pyrimidine core and subsequent functionalization. The key steps include:

Formation of the Pyrimidine Core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

Functionalization: The pyrimidine core is then functionalized with various substituents to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and ensuring efficient purification processes .

Chemical Reactions Analysis

Types of Reactions

TP-238 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

TP-238 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the function of bromodomains in chromatin biology.

Biology: Helps in understanding the role of CECR2 and BPTF in neural development and DNA damage response.

Medicine: Potential therapeutic applications in treating diseases related to epigenetic dysregulation.

Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

TP-238 exerts its effects by selectively inhibiting the bromodomains of CECR2 and BPTF. This inhibition disrupts the interaction between these bromodomains and acetylated histones, thereby affecting chromatin structure and gene expression. The molecular targets include the bromodomains of CECR2 and BPTF, and the pathways involved include chromatin remodeling and transcriptional regulation .

Comparison with Similar Compounds

Similar Compounds

TP-422: A negative control for TP-238, completely inactive against BPTF and CECR2.

BRD9 Inhibitors: Compounds that inhibit BRD9, another bromodomain-containing protein

Uniqueness

This compound is unique due to its high selectivity and potency for CECR2 and BPTF bromodomains. It has minimal off-target effects, making it a valuable tool for studying the specific functions of these bromodomains in various biological processes .

Biological Activity

TP-238 is a chemical probe specifically designed to inhibit the bromodomains of the cat eye syndrome chromosome region candidate 2 (CECR2) and bromodomain PHD finger transcription factor (BPTF) . This compound has garnered attention due to its potential applications in cancer research and other diseases linked to dysregulated chromatin dynamics.

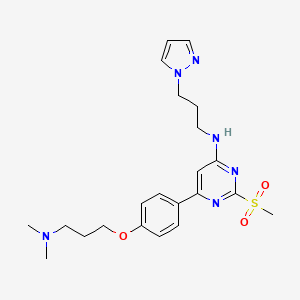

- Chemical Name : N-[(3-(1H)-Pyrazol-1-yl)propyl]-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride

- CAS Number : 2415263-05-5

- Purity : ≥98%

This compound functions primarily as an inhibitor of CECR2 and BPTF bromodomains, which are involved in recognizing acetylated lysines on histones and regulating gene expression. By inhibiting these bromodomains, this compound disrupts the interaction between chromatin and transcriptional machinery, thereby influencing gene expression patterns associated with various diseases, particularly cancer.

Biological Activity Data

This compound has demonstrated significant biological activity, characterized by its potency against its target proteins:

| Target | IC50 (nM) | KD (nM) | EC50 (nM) |

|---|---|---|---|

| CECR2 | 10 - 30 | 10 | 289 |

| BPTF | 100 - 350 | 120 | 228 |

The data indicates that this compound exhibits a stronger affinity for CECR2 compared to BPTF, with a reported 12-fold higher affinity for CECR2 in cellular assays .

In Vitro Studies

- AlphaScreen Assays : this compound showed an IC50 of 30 nM against CECR2 and 350 nM against BPTF, confirming its inhibitory effects on these targets .

- NanoBRET Assays : In HEK293 cells, this compound demonstrated significant target engagement with EC50 values of approximately 228 nM for BPTF and 289 nM for CECR2. The negative control compound TP-422 exhibited no significant activity at similar concentrations .

- Fluorescence Recovery After Photobleaching (FRAP) : This technique indicated that this compound significantly inhibits the binding of BPTF and CECR2 to chromatin, further supporting its role as a potent bromodomain inhibitor .

Case Studies

In a recent study focusing on the role of bromodomain inhibitors in cancer therapy, this compound was administered to cancer cell lines, resulting in reduced binding of BPTF to chromatin. This reduction is crucial as BPTF is implicated in the progression of various cancers through its role in transcriptional regulation . The findings suggest that targeting BPTF with compounds like this compound could provide a novel therapeutic strategy for cancer treatment.

Off-Target Activity

This compound has been profiled against a panel of 338 kinases and showed no significant off-target activity at concentrations up to 1 μM. The closest off-target inhibition was observed with BRD9, which had an IC50 of approximately 1.4 µM, indicating a high degree of specificity for CECR2 and BPTF .

Properties

Molecular Formula |

C22H30N6O3S |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine |

InChI |

InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |

InChI Key |

MSIJJXOWLFOYIN-UHFFFAOYSA-N |

SMILES |

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3 |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TP238; TP-238; TP 238 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.